Dysprosium triiodide

Description

Properties

CAS No. |

15474-63-2 |

|---|---|

Molecular Formula |

DyI3 |

Molecular Weight |

543.213 g/mol |

IUPAC Name |

triiododysprosium |

InChI |

InChI=1S/Dy.3HI/h;3*1H/q+3;;;/p-3 |

InChI Key |

RZQFCZYXPRKMTP-UHFFFAOYSA-K |

SMILES |

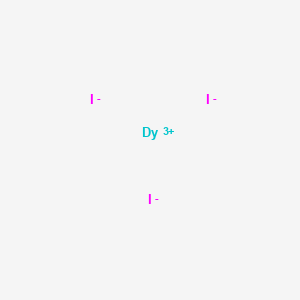

[I-].[I-].[I-].[Dy+3] |

Canonical SMILES |

I[Dy](I)I |

Other CAS No. |

15474-63-2 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dysprosium Triiodide and Its Derivatives

Direct Element Reaction Approaches

Direct reaction methods involve the combination of elemental dysprosium and iodine under specific conditions to form the desired iodide compound. These approaches are valued for their straightforward stoichiometry.

The study of dysprosium triiodide in the gas phase provides critical insights into its molecular structure and stability at high temperatures. High-temperature Knudsen effusion mass spectrometry has been employed to investigate the vaporization of solid DyI₃ in the temperature range of 833 to 1053 K. researchgate.net These studies identified the presence of gaseous monomeric DyI₃ and its dimeric form, (DyI₃)₂, in the equilibrium vapor. researchgate.net The molecular and electronic structure of the gas-phase monomer has been determined to be planar, with a Dy-I equilibrium bond length of 2.808(9) Å. researchgate.net While not a bulk synthesis method, this gas-phase analysis is fundamental for understanding the compound's behavior in applications like high-intensity discharge lamps, where it is used to generate white light. wikipedia.org

| Parameter | Value |

| Investigation Temperature Range | 833 - 1053 K researchgate.net |

| Gaseous Species Identified | DyI₃, (DyI₃)₂ researchgate.net |

| Monomer Molecular Geometry | Planar researchgate.net |

| Equilibrium Bond Length (Dy-I) | 2.808(9) Å researchgate.net |

Interactive Data Table: Gas-Phase Properties of this compound

Mechanochemistry offers a rapid, solvent-free, and high-yielding route to f-block metal iodides, overcoming challenges associated with traditional solution-based syntheses, such as the difficulty of removing coordinated solvent molecules. mdpi.comresearchgate.net This technique uses the energy from mechanical grinding or milling to induce chemical reactions. mdpi.com For the synthesis of trivalent lanthanoid iodides like this compound, the general approach involves milling the lanthanoid metal with a stoichiometric amount of iodine in an oscillating ball mill. mdpi.com This method can produce fine powders of the desired product in less than 90 minutes with minimal work-up, presenting a highly efficient pathway to valuable Lewis base-free starting materials. mdpi.comresearchgate.net It is considered a practical and less hazardous alternative to older methods that required toxic materials like mercury iodide or extended reaction times. mdpi.com

| Parameter | Description |

| Technique | Ball Milling mdpi.com |

| Reactants | Dysprosium Metal, Iodine mdpi.com |

| Medium | Solvent-Free (Solid-State) mdpi.com |

| Duration | < 90 minutes mdpi.com |

| Key Advantage | Fast, high-yield, produces Lewis base-free product mdpi.comresearchgate.net |

Interactive Data Table: Mechanochemical Synthesis of Lanthanoid Iodides

Precursor-Based Synthetic Pathways

These methods utilize existing dysprosium compounds or reactive precursors to synthesize DyI₃ and its derivatives, enabling access to different oxidation states and complex structures.

Dysprosium(II) iodide (DyI₂) is a powerful reducing agent and a valuable precursor in its own right. researchgate.net It is commonly prepared through the reduction of dysprosium(III) iodide. wikipedia.org This synthesis is achieved by reacting DyI₃ with a stoichiometric amount of metallic dysprosium. wikipedia.org The reaction is typically conducted under high vacuum at temperatures between 800 and 900 °C. wikipedia.org The high temperature is necessary to overcome the stability of the +3 oxidation state of dysprosium. chemistrycool.com The resulting DyI₂ disproportionates at temperatures above 900°C into dysprosium metal and DyI₃.

Reaction Equation: 2 DyI₃ + Dy → 3 DyI₂ wikipedia.org

| Parameter | Condition |

| Reactants | Dysprosium(III) iodide, Dysprosium metal wikipedia.org |

| Temperature | 800 - 900 °C wikipedia.org |

| Atmosphere | Vacuum wikipedia.org |

| Product | Dysprosium(II) iodide wikipedia.org |

Interactive Data Table: Synthesis of DyI₂ via Reduction

An alternative method for preparing dysprosium(III) iodide involves the reaction of dysprosium metal filings with mercury(II) iodide. wikipedia.org This reaction proceeds via a redox transmetalation process where the more electropositive dysprosium displaces mercury from its iodide salt. While effective, this method has fallen out of favor in many modern laboratories due to the high toxicity of mercury and its compounds. mdpi.comacs.org

Reaction Equation: 2 Dy + 3 HgI₂ → 2 DyI₃ + 3 Hg wikipedia.org

Mixed-anion compounds such as dysprosium iodide hydrides (LnI₂H) represent an interesting class of derivatives. wikipedia.org The synthesis of DyI₂H has been successfully achieved by the reaction of dysprosium diiodide (DyI₂) with hydrogen gas. researchgate.net This reaction is carried out at atmospheric pressure and at temperatures ranging from 120 to 200 °C. researchgate.net The resulting iodide hydride is a reactive species; for instance, its hydrolysis yields hydrogen gas, and it reacts with various organic substrates to form new dysprosium complexes. researchgate.net

| Parameter | Condition |

| Reactant | Dysprosium(II) iodide (DyI₂) researchgate.net |

| Co-reactant | Hydrogen Gas (H₂) researchgate.net |

| Temperature | 120 - 200 °C researchgate.net |

| Pressure | Atmospheric researchgate.net |

| Product | Dysprosium Iodide Hydride (DyI₂H) researchgate.net |

Interactive Data Table: Synthesis of Dysprosium Iodide Hydride

Coordination Complex Formation with this compound Precursors

This compound serves as a versatile precursor for the synthesis of a variety of coordination complexes. Its utility stems from the reactivity of the dysprosium(III) ion and the lability of the iodide ligands, which can be readily substituted. Advanced synthetic methodologies have enabled the creation of sophisticated molecular architectures, including crown ether complexes, organometallic derivatives, and products of ligand exchange and metathesis reactions. The stability of these compounds, particularly in the presence of water, is a critical area of investigation.

Crown Ether Complexes

Crown ethers are macrocyclic polyethers that can encapsulate metal cations, forming stable complexes. The synthesis of dysprosium(III) crown ether complexes has been explored to create compounds with specific coordination geometries and interesting magnetic properties.

A notable family of dysprosium(III) crown ether complexes possesses the general formula [Dy(18-C-6)L₂][I₃], where 18-crown-6 (B118740) (18-C-6) is the macrocyclic ether 1,4,7,10,13,16-hexaoxacyclooctadecane, and L represents different ligands. researchgate.net For instance, when the ligand L is iodide (I), the complex [Dy(18-C-6)I₂][I₃] is formed. researchgate.net This compound, however, is reported to be highly unstable in air. researchgate.net By substituting the iodide ligands with bulkier alkoxides, such as tert-butoxide (OtBu) or 1-adamantoxide (1-AdO), the air stability of the resulting complexes can be tuned. researchgate.net The synthesis of these bis-alkoxide complexes, [Dy(18-C-6)(OtBu)₂][I₃] and [Dy(18-C-6)(1-AdO)₂][I₃], is achieved using a this compound precursor. researchgate.net Without this specific precursor, only mono-alkoxide complexes are typically obtained. researchgate.net These complexes exhibit a hexagonal-bipyramidal local coordination geometry around the dysprosium ion. researchgate.net

The interaction of other lanthanide iodides with crown ethers has also been investigated, providing comparative insights. For example, samarium(II) and europium(II) iodides react with 12-crown-4 (B1663920) in tetrahydrofuran (B95107) (THF) to yield half-sandwich structures with the formula Ln(12-crown-4)(THF)₂I₂. acs.org In acetonitrile, the same reactants can form sandwich complexes. acs.org While detailed studies on dysprosium with 12-crown-4 are less common, a [Dy(12c4)₂(CH₃CN)][ClO₄]₃ complex has been reported. acs.org The synthesis of lanthanide triiodide complexes with thia-oxa and selena-oxa macrocycles, as well as standard crown ethers like 18-crown-6 and 15-crown-5, has also been achieved, resulting in compounds such as [LaI₃(crown)] and [LuI₂(crown)]I. scilit.com

| Complex Formula | Key Features | Reference |

|---|---|---|

| [Dy(18-C-6)I₂][I₃] | Highly unstable in air. | researchgate.net |

| [Dy(18-C-6)(OtBu)₂][I₃] | Tunable air stability compared to the diiodide analogue. Hexagonal-bipyramidal geometry. | researchgate.net |

| [Dy(18-C-6)(1-AdO)₂][I₃] | Tunable air stability. Hexagonal-bipyramidal geometry. | researchgate.net |

| [Dy(12c4)₂(CH₃CN)][ClO₄]₃ | Example of a dysprosium complex with a smaller crown ether. | acs.org |

Organometallic and Metallocenium Derivatives

The reactivity of dysprosium iodides, particularly the divalent dysprosium(II) iodide, with organometallic reagents has led to the synthesis of novel organodysprosium complexes. These reactions often involve redox processes and the formation of new metal-carbon bonds.

Reactions between dysprosium(II) iodide (DyI₂) and d-transition metal metallocenes have been studied. For instance, the reaction of DyI₂ with vanadocene (Cp₂V) in benzene (B151609) at 85 °C yields bis(benzene)vanadium, with the dysprosium product being isolated as CpDyI₂(THF)₃ after recrystallization from THF. doi.org Similarly, reacting DyI₂ with chromocene (B72048) (Cp₂Cr) in benzene at room temperature produces the dimer [CpCr(μ-I)]₂ and the dysprosium(III) complex Cp₂DyI. doi.org If this reaction is conducted at a higher temperature (80 °C), an ate complex, {[Cp₂DyI₂]⁻[Cp₂Cr]⁺}, can also be isolated. doi.org Nickelocene is reduced to nickel metal by DyI₂ in benzene at 80 °C, with the dysprosium product being the solvent-free complex Cp₂DyI. doi.org

The synthesis of neutral, linear metallocene complexes of dysprosium(II) has been achieved, which is a significant development as these high-symmetry structures can lead to enhanced magnetic properties. chemistryviews.org These complexes are typically prepared by reducing Ln(CpR)₂ precursors, where CpR is a bulky cyclopentadienyl (B1206354) ligand like pentaisopropylcyclopentadienyl (CpiPr5). chemistryviews.org The development of dysprosium(III) metallocenium single-molecule magnets has also been a major breakthrough. nih.govacs.org For example, abstracting a chloride ligand from [(Cptt)₂DyCl] (where Cptt = 1,2,4-tri(tert-butyl)cyclopentadienyl) yields the base-free metallocenium cation [(Cptt)₂Dy]⁺, which exhibits a high magnetic blocking temperature. researchgate.net

| Reactants | Conditions | Key Dysprosium Product(s) | Reference |

|---|---|---|---|

| DyI₂ + Cp₂V | Benzene, 85 °C, then crystallization from THF | CpDyI₂(THF)₃ | doi.org |

| DyI₂ + Cp₂Cr | Benzene, room temperature | Cp₂DyI | doi.org |

| DyI₂ + Cp₂Cr | Benzene, 80 °C | Cp₂DyI, {[Cp₂DyI₂]⁻[Cp₂Cr]⁺} | doi.org |

| DyI₂ + Cp₂Ni | Benzene, 80 °C | Cp₂DyI | doi.org |

Ligand Exchange and Salt Metathesis Reactions

Ligand exchange and salt metathesis are fundamental and widely used synthetic strategies in rare-earth chemistry for the formation of new coordination and organometallic complexes. nih.govacs.org These reactions typically involve the reaction of a rare-earth halide, such as this compound, with a ligand transfer reagent. nih.govacs.org

Salt metathesis involves the reaction of a metal salt with a salt of a desired ligand, often an alkali metal salt, leading to the precipitation of an inorganic salt (e.g., KI) and the formation of the new complex. nih.govmdpi.com This method is particularly effective for synthesizing organometallic complexes. acs.orgmdpi.com For example, the salt metathesis reaction between this compound (DyI₃) and three equivalents of potassium carbazolide (Bu⁴ᵗCarbK) in toluene (B28343) at 100 °C yields the half-sandwich carbazolyl iodide complex [(Bu⁴ᵗCarb)Dy(μ₂-I)₂]₃. researchgate.net In this structure, the dysprosium centers are bridged by iodide ligands, forming a cyclic trinuclear arrangement. researchgate.net

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with another ligand. libretexts.org The synthesis of p-type lead sulfide (B99878) quantum dots can be achieved through a solution-phase ligand exchange using inorganic ligands like tin(II) iodide (SnI₂). jos.ac.cn While this example does not directly involve dysprosium, it illustrates the principle of ligand exchange that is broadly applicable in inorganic synthesis.

The synthesis of complex [Dy{C(PPh₂NSiMe₃)₂}(Cp*)(THF)] was achieved from DyI₃(THF)₃.₅ through a multi-step process that involves salt metathesis reactions. nih.gov The initial steps to form a proposed intermediate, "[Dy{C(PPh₂NSiMe₃)₂}(I)(THF)₂]", proved challenging, suggesting the high reactivity of such intermediates. nih.gov

Hydrolysis Products and Stability Investigations

The interaction of dysprosium compounds with water is a critical aspect of their chemistry, as hydrolysis can lead to the formation of various hydroxo or oxo species and affect the stability and integrity of the parent compound.

The hydrolysis of the dysprosium(III) ion (Dy³⁺) in aqueous solution has been studied in detail. Potentiometric titrations have shown that the hydrolysis of Dy³⁺ leads to the formation of several polynuclear species. researchgate.net The primary hydrolytic products identified include DyOH²⁺, the dimeric species Dy₂(OH)₂⁴⁺, and a larger cluster, Dy₅(OH)₉⁶⁺. researchgate.net The formation constants for these species have been determined, providing quantitative insight into the speciation of dysprosium(III) in aqueous media as a function of pH. researchgate.net

| Hydrolytic Species | Formation Reaction | Significance | Reference |

|---|---|---|---|

| DyOH²⁺ | Dy³⁺ + H₂O ⇌ DyOH²⁺ + H⁺ | Monomeric hydrolysis product. | researchgate.net |

| Dy₂(OH)₂⁴⁺ | 2Dy³⁺ + 2H₂O ⇌ Dy₂(OH)₂⁴⁺ + 2H⁺ | Dimeric hydrolysis product. | researchgate.net |

| Dy₅(OH)₉⁶⁺ | 5Dy³⁺ + 9H₂O ⇌ Dy₅(OH)₉⁶⁺ + 9H⁺ | Polynuclear cluster formed at higher pH. | researchgate.net |

The stability of dysprosium halides in the presence of moisture is also a concern. Dysprosium(III) chloride (DyCl₃), for example, is known to rapidly absorb water from moist air to form a hexahydrate, DyCl₃·6H₂O. wikipedia.orgchemeurope.com Simple heating of this hydrate (B1144303) does not yield the anhydrous salt but instead causes partial hydrolysis to form dysprosium oxychloride (DyOCl). wikipedia.orgchemeurope.com This highlights the tendency of dysprosium halides to undergo hydrolysis.

Furthermore, the hydrolysis of dysprosium nitride complexes, such as (DyI₂)₃N, results in the formation of ammonia, triiodide hydrates (DyI₃(H₂O)₂), and monoiodide hydrates (DyI(OH)₂(H₂O)). researchgate.net The photophysical properties of dysprosium(III) in various solvents, including water, have been studied, revealing that O-H oscillators are efficient quenchers of dysprosium's luminescence, further emphasizing the impact of water on its chemical behavior. acs.org

Elucidation of Molecular and Electronic Structures

Monomeric Dysprosium Triiodide (DyI₃) Structural Characterization

The isolated DyI₃ molecule has been extensively characterized to determine its fundamental geometric and electronic properties.

Precise measurements have established the bond lengths and angles within the monomeric DyI₃ molecule. The equilibrium bond length (r_e) between dysprosium and iodine has been reported as 2.808(9) Å. rsc.orgresearchgate.netresearchgate.net Gas-phase electron diffraction experiments determined the thermal average bond length (r_g) to be slightly longer at 2.828(6) Å. rsc.orgresearchgate.netresearchgate.net In its trigonal planar configuration, the bond angles are ideally 120°.

Table 1: Bond Lengths of Monomeric this compound (DyI₃)

| Parameter | Value (Å) | Method |

|---|---|---|

| Equilibrium Bond Length (r_e) | 2.808(9) | Computation & Spectroscopy |

| Thermal Average Bond Length (r_g) | 2.828(6) | Gas-Phase Electron Diffraction |

Data sourced from multiple studies. rsc.orgresearchgate.netresearchgate.net

Matrix isolation techniques, which involve trapping molecules in an inert gas matrix at low temperatures, have revealed interesting effects on the conformation of DyI₃. ruhr-uni-bochum.de When DyI₃ molecules are isolated in a matrix, they can form complexes, which leads to a deviation from the planar structure observed in the gas phase. rsc.orgresearchgate.netrsc.org This phenomenon, known as pyramidalisation, results in a non-planar, or pyramidal, conformation of the monomeric molecule. rsc.orgresearchgate.netrsc.org The interaction between the DyI₃ molecules and the surrounding matrix atoms is thought to force this change in structure. The presence of both planar and pyramidal forms of DyI₃ within the matrix has been suggested to explain certain features observed in the vibrational spectra. rsc.orgresearchgate.netrsc.org

Oligomeric Dysprosium Iodide Species (e.g., Dy₂I₆, Dy₃I₉)

In the vapor phase at high temperatures, this compound can form larger molecular clusters through aggregation.

Studies of this compound vapor have identified the presence of not only the monomer (DyI₃) but also significant concentrations of the dimer (Dy₂I₆) and even the trimer (Dy₃I₉). researchgate.netresearchgate.net The evaporation of DyI₃(c) has been investigated using Knudsen-cell mass spectrometry, which confirmed the existence of these oligomeric species in the equilibrium vapor. researchgate.net Gas electron diffraction studies combined with mass spectrometric vapor monitoring have detected up to 4 mole percent of dimeric species in the vapor phase. researchgate.net

The dimeric form of this compound, Dy₂I₆, has been structurally characterized through a combination of experimental techniques and high-level computations. rsc.orgresearchgate.netresearchgate.netrsc.org Gas-phase electron diffraction studies have been instrumental in determining the geometry of the dimer. researchgate.netresearchgate.net Computational models suggest that the geometry of the Dy₂I₆ dimer is dependent on the occupation of the partially filled 4f orbitals of the dysprosium atoms. rsc.orgresearchgate.netrsc.org The dimer features a bridged structure, which is a common structural motif for metal halide dimers in the gas phase.

Investigation of Intermolecular Interactions in Oligomers

The study of this compound extends beyond the monomeric form to its oligomers, particularly the dimer. High-temperature Knudsen-cell mass spectrometry has confirmed a significant concentration of the gaseous dimer, Dy₂I₆, in the vapor phase over solid this compound. researchgate.net The formation of these dimers and other complexes is a key aspect of the intermolecular interactions of DyI₃.

Computational studies have been instrumental in modeling the structure of the Dy₂I₆ dimer. rsc.org In matrix-isolation experiments, where DyI₃ is trapped in a solid inert gas matrix, the formation of complexes can occur, leading to changes in the molecular structure, such as the pyramidalization of otherwise planar monomeric molecules. rsc.orgrsc.org Research has also identified the formation of mixed alkali halide/dysprosium halide complexes, such as MDyI₄ and M₂DyI₅ (where M = Cs), in the vapor phase of mixtures of CsI and DyI₃. researchgate.net The interactions within these oligomeric and complex species are primarily electrostatic, involving bridged halide ions that connect the metal centers. In some complex crystal structures, triiodide anions (I₃⁻) are found to participate in various non-covalent interactions, including anion-π interactions with organic ligands and hydrogen bonding. mdpi-res.comresearchgate.net

Electronic Structure Analysis

Role of Partially Filled 4f Orbitals in Molecular Geometry and Dimerization

The electronic configuration of the dysprosium(III) ion (a 4f⁹ configuration) plays a critical role in the chemistry of this compound, particularly concerning its aggregation into dimers. rsc.orgresearchgate.net While computational studies and gas-phase electron diffraction experiments consistently show that the geometry of the free monomeric DyI₃ molecule is planar and does not depend on the specific occupation of the partially filled 4f orbitals, the same is not true for the dimer. researchgate.netacs.org

Spin-Orbit Coupling Effects on Electronic States

Due to dysprosium's large electronic orbital angular momentum, relativistic effects, particularly spin-orbit coupling, are significant and must be considered for an accurate description of the electronic states of this compound. arxiv.orgnih.gov High-level computational studies on DyI₃ and its related halides explicitly include spin-orbit coupling effects in their models. researchgate.netacs.org These calculations often employ relativistic pseudopotentials supplemented with effective spin-orbit potentials to accurately reproduce atomic properties like ionization potentials and spin-orbit splittings, thereby providing a reliable foundation for calculating molecular properties. researchgate.net

The inclusion of spin-orbit coupling is essential for diagonalizing the Hamiltonian and determining the nature of the ground and excited electronic states. nih.gov These effects are crucial for understanding the photophysical properties of dysprosium complexes, such as the luminescence from the ⁴F₉/₂ excited state, as well as the magnetic properties of Dy(III) compounds. researchgate.netacs.org

Topological Analysis of Electron Density Distribution

The nature of the chemical bonds in this compound and its oligomers can be elucidated through a topological analysis of the electron density distribution, often using the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netnih.gov This method analyzes the topology of the electron density (ρ) to partition the molecule into atomic basins and characterize the bonding interactions through the properties of bond critical points (BCPs). gla.ac.uk

For the closely related dysprosium tribromide, QTAIM analysis has been applied to the dimeric form, Dy₂Br₆. researchgate.net This analysis characterized the ionic bonding in the dimer based on metrics at the BCPs, such as the electron density (ρ) and the energy density. researchgate.netchemrxiv.org This approach allows for an unambiguous determination of atomic charges and provides a quantitative measure of the covalent versus ionic character of the bonds. gla.ac.uk While specific QTAIM data for this compound is not detailed in the surveyed literature, the findings for DyBr₃ suggest that the bonding in DyI₃ is predominantly ionic, a characteristic feature of lanthanide halides. researchgate.net

Crystal Structure Determinations of this compound Complexes

The solid-state structure of pure this compound adopts a trigonal crystal system, belonging to the bismuth(III) iodide (BiI₃) structure type with the space group R-3. wikipedia.org Beyond the pure compound, the crystal structures of several this compound complexes have been determined, revealing diverse coordination environments for the Dy³⁺ ion.

The reaction of dysprosium metal with iodine in tetrahydrofuran (B95107) (THF) yields microcrystalline solvates, with LnI₃(THF)₃.₅ being formed for dysprosium. researchgate.net More complex structures have been characterized for single-molecule magnet applications. A series of rotaxane-like complexes with the general formula [Dy(18-C-6)L₂][I₃] (where 18-C-6 is a crown ether) feature a Dy(III) ion coordinated by six oxygen atoms from the crown ether in the equatorial plane. researchgate.net In the complex where L is also iodide ([Dy(18-C-6)I₂]⁺), the two axial iodide anions form an I–Dy–I angle of 165.84(3)°, deviating from a linear arrangement. researchgate.net This family of compounds exhibits a hexagonal-bipyramidal local coordination geometry around the dysprosium ion. researchgate.netnih.gov

Below is a table summarizing the crystallographic data for selected this compound compounds and complexes.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Dysprosium(III) iodide (DyI₃) | Trigonal | R-3 | BiI₃ structure type | wikipedia.org |

| [Dy(18-C-6)I₂][I₃] | Not specified | Not specified | Hexagonal-bipyramidal geometry; I–Dy–I angle = 165.84(3)° | researchgate.net |

| DyI₃(THF)₃.₅ | Not specified | Not specified | THF solvate; microcrystalline solid | researchgate.net |

Advanced Spectroscopic Characterization

Electronic Absorption and Emission Spectroscopy

Photoluminescence Investigations of Dysprosium-Doped Materials

Dysprosium triiodide, or more commonly the Dy³⁺ ion derived from it, is a well-known activator for phosphors due to its characteristic and sharp emission bands in the visible spectrum. When incorporated into various host materials, such as glasses or crystalline ceramics, the Dy³⁺ ion exhibits distinct photoluminescence (PL) arising from intra-4f electronic transitions. aip.org

The most prominent emissions are typically observed in the blue and yellow regions of the spectrum. bohrium.com These correspond to transitions from the excited ⁴F₉/₂ level to the ⁶H₁₅/₂ (blue, ~480 nm) and ⁶H₁₃/₂ (yellow, ~574 nm) ground state manifolds, respectively. aip.orgbohrium.com The transition to the ⁶H₁₃/₂ state is a hypersensitive transition, meaning its intensity is highly dependent on the local symmetry and chemical environment of the Dy³⁺ ion. aip.org In contrast, the ⁴F₉/₂ → ⁶H₁₅/₂ transition is a magnetic dipole transition and is less sensitive to the host matrix. sciopen.com

By carefully selecting the host material and the concentration of the dysprosium dopant, the ratio of the yellow-to-blue emission intensity can be tuned. This allows for the generation of light with different colors, including white light, making Dy³⁺-doped materials highly valuable for applications in solid-state lighting and display technologies. bohrium.com

Table 2: Characteristic Photoluminescence Emission Bands of Dy³⁺

| Transition | Wavelength Range (nm) | Color |

|---|---|---|

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~477 - 488 | Blue |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~573 - 577 | Yellow |

| ⁴F₉/₂ → ⁶H₁₁/₂ | ~662 | Red |

Data compiled from references aip.orgbohrium.comsciopen.com.

Research on Dy³⁺-doped barium titanate (BaTiO₃) ceramics, for instance, has shown that the PL emission can be modulated by ferroelectric polarization, which alters the local lattice structure around the Dy³⁺ activator. sciopen.com This demonstrates the intricate relationship between the host material's properties and the resulting luminescence of the dysprosium ion.

UV-Vis Spectrophotometric Studies of Complexation

UV-Visible spectrophotometry is a powerful technique for investigating the formation of dysprosium(III) complexes in solution. When this compound is dissolved, the resulting Dy³⁺(aq) ions can interact with various ligands to form coordination complexes. This complexation process often leads to changes in the UV-Vis absorption spectrum, which can be monitored to understand the nature and stability of the resulting species. mdpi.com

The absorption spectrum of the hydrated Dy³⁺ ion features a series of sharp, low-intensity peaks corresponding to forbidden f-f electronic transitions. The positions and intensities of these bands, particularly the so-called "hypersensitive" transitions, are sensitive to changes in the coordination environment of the metal ion. jkps.or.kr

For example, in a study of a heterodinuclear dysprosium(III)-iron(III) complex, the UV-Vis absorption spectrum in a DMF solvent showed characteristic bands for the complex. mdpi.com The f-f transitions of the Dy(III) ion were observed to be weak and often obscured by stronger ligand-based or charge-transfer transitions. mdpi.com In studies involving the triiodide ion (I₃⁻) itself, which can be formed in solutions containing iodide, distinct absorption maxima are observed at approximately 288 nm and 351 nm. asianpubs.org The intensity of these bands is directly proportional to the triiodide concentration, providing a method for its quantification. asianpubs.org

By systematically varying the concentrations of the metal ion and the ligand and monitoring the resulting changes in absorbance, researchers can determine the stoichiometry and stability constants of the formed complexes. This information is crucial for understanding the solution chemistry of dysprosium and for designing new functional materials and separation processes.

Judd-Ofelt Intensity Parameter Calculations

The Judd-Ofelt theory is a cornerstone for analyzing the electronic absorption and emission spectra of lanthanide ions, including Dy³⁺. jkps.or.krresearchgate.net It allows for the quantification of f-f transition intensities, which are formally forbidden by the Laporte rule but gain intensity through mixing with higher-energy configurations via the influence of the ligand field. The theory utilizes three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are derived from the experimental absorption spectrum. optica.orgmdpi.com

These parameters provide significant insight into the local environment of the Dy³⁺ ion:

Ω₂ is highly sensitive to the asymmetry of the coordination environment and the degree of covalency in the bond between the Dy³⁺ ion and the surrounding ligands. mdpi.com Higher Ω₂ values are often associated with more covalent bonding and lower symmetry sites.

Ω₄ and Ω₆ are more related to the bulk properties of the host material, such as its rigidity and viscosity, and are less sensitive to specific bonding changes. mdpi.com

Once determined, these parameters can be used to calculate a host of important radiative properties for the excited states of the Dy³⁺ ion, including spontaneous transition probabilities (A), fluorescence branching ratios (β), and radiative lifetimes (τ_rad). researchgate.netoptica.org This predictive power is invaluable for designing and evaluating new optical materials, such as lasers and phosphors.

For example, studies on Dy³⁺-doped chalcohalide glasses containing cadmium iodide (CdI₂) have shown that the Ω₂ parameter increases significantly with higher CdI₂ content, indicating a change in the local structure and bonding around the dysprosium ion. optica.org

Table 3: Representative Judd-Ofelt Parameters for Dy³⁺ in an Iodide-Containing Glass Host

| Host Glass | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Ω₆ (× 10⁻²⁰ cm²) | Reference |

|---|

This analysis is crucial for optimizing materials for specific applications, such as mid-infrared lasers, by predicting and understanding their emission efficiencies and characteristics. optica.org

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy

Spectroscopic studies of this compound and its complexes using magnetic resonance techniques are dominated by the paramagnetic nature of the dysprosium(III) ion. The Dy³⁺ ion has a ⁴f⁹ electronic configuration, resulting in a large magnetic moment and specific spectroscopic consequences.

Nuclear Magnetic Resonance (NMR): Direct NMR analysis of solid this compound is generally impractical. In solution, the presence of the paramagnetic Dy³⁺ ion profoundly affects the NMR spectra of any coordinating ligands or nearby molecules. wikipedia.org This influence manifests in two primary ways:

Large Chemical Shifts (Hyperfine Shifts): The magnetic field generated by the unpaired electrons of Dy³⁺ causes very large shifts in the NMR resonances of nearby nuclei. wikipedia.org This hyperfine shift is composed of two components: the contact shift (through-bond electron spin delocalization) and the pseudocontact shift (through-space dipolar interaction). wikipedia.orgacs.org For dysprosium complexes, the pseudocontact shift, which depends on the magnetic anisotropy of the complex and the geometric position of the nucleus (1/r³ dependence), is often dominant. acs.org

Signal Broadening: The rapid electronic relaxation of the Dy³⁺ ion provides a powerful mechanism for nuclear spin relaxation, leading to a significant shortening of the T₁ and T₂ relaxation times of nearby nuclei. This results in extremely broad NMR signals. wikipedia.org

These effects, while complicating standard structural elucidation, can be harnessed. Dy³⁺ complexes are used as paramagnetic chemical exchange saturation transfer (paraGEST) agents and as paramagnetic relaxation enhancement (PRE) probes to study biological systems and host-guest interactions. researchgate.net Detailed analysis of the paramagnetic shifts in well-defined Dy³⁺ complexes allows for the determination of their magnetic susceptibility tensors, providing deep insight into their electronic structure. acs.orgacs.org

Electron Paramagnetic Resonance (EPR): As a paramagnetic species with an odd number of electrons (a Kramers ion), the Dy³⁺ ion is EPR active. However, its EPR spectra are often challenging to observe and interpret. Due to very fast spin-lattice relaxation at ambient temperatures, EPR measurements for most dysprosium(III) compounds must be performed at very low, cryogenic temperatures (e.g., liquid helium temperatures). escholarship.org

The EPR spectra of Dy³⁺ are characterized by a highly anisotropic g-tensor, reflecting the strong spin-orbit coupling and the influence of the crystal field environment on the ground state. nih.gov The spectra are highly sensitive to the symmetry of the coordination sphere around the dysprosium ion. In studies of dysprosium complexes used to probe paramagnetic centers in enzymes, the relaxation enhancement caused by the Dy³⁺ ion can be monitored by EPR power saturation techniques to determine distances between the dysprosium complex and the intrinsic metal cluster. nih.gov The analysis of EPR spectra, often in conjunction with magnetic susceptibility measurements and theoretical calculations, is a key tool for characterizing the magnetic and electronic properties of dysprosium-based single-molecule magnets (SMMs). acs.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Structural Predictions

Quantum chemical calculations have been instrumental in predicting the structural parameters of dysprosium triiodide. Various computational approaches, from high-level ab initio methods to density functional theory, have been employed to model this molecule.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF), have been pivotal in determining the molecular structure of this compound. rsc.org These methods, which are based on first principles of quantum mechanics, provide a rigorous framework for studying molecules with complex electronic structures like those of lanthanide compounds. wikipedia.org

MP2 calculations have also been employed to determine the geometrical parameters of DyI₃. rsc.org These calculations have been crucial in complementing experimental data, for instance, from gas-phase electron diffraction studies. rsc.org The equilibrium bond length of the Dy-I bond has been calculated to be approximately 2.808(9) Å. rsc.orgresearchgate.net

Systematic CASSCF and second-order perturbation theory (CASPT2) calculations have been conducted for a range of lanthanide trihalides. researchgate.net These studies have highlighted the importance of accounting for dynamic electron correlation to obtain reliable bond distances in these molecules. While static electron correlation has a minimal effect on the bond distances, it is significant for the ground states of several lanthanide trihalides, including those of dysprosium, which exhibit more than two major electronic configurations. researchgate.net

Table 1: Computed Geometrical Parameters of this compound (DyI₃) from Ab Initio Calculations

| Method | Dy-I Bond Length (Å) | I-Dy-I Bond Angle (°) | Molecular Geometry |

|---|---|---|---|

| MP2 | 2.808 | 120 | Planar (D₃h) |

| CASSCF(9/7) | Not specified | Not specified | Planar |

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the properties of lanthanide compounds. While DFT is fundamentally designed for non-degenerate states and single-determinant wave functions, various techniques have been developed to extend its applicability to the complex electronic structures of lanthanides. mdpi.com

For dysprosium-containing systems, DFT calculations have been utilized to investigate chemical ordering, as well as electronic and magnetic properties. arxiv.org In the context of lanthanide halides, DFT computations have been employed to study the structures, energetics, and vibrational properties of mixed alkali halide/dysprosium halide complexes. researchgate.net These studies often require extensions to standard DFT approaches, such as the inclusion of a Hubbard U parameter (DFT+U) or the use of hybrid functionals, to correctly describe the partially occupied 4f shells that are characteristic of rare-earth elements. ntnu.no

While specific DFT studies focusing solely on the structural prediction of isolated this compound are not as extensively documented as ab initio methods in the reviewed literature, the application of DFT to related dysprosium compounds suggests its utility. arxiv.orgntnu.no For instance, in studies of dysprosium sulphide films, DFT has been benchmarked against other methods to find a satisfactory approach for modeling the atomic structure and energetics. ntnu.no

The treatment of lanthanide systems in quantum chemical calculations is complicated by the significant relativistic effects that arise from the high nuclear charge of these elements. Relativistic Effective Core Potentials (RECPs) are a widely used approach to incorporate these effects without the prohibitive computational cost of fully relativistic all-electron calculations. core.ac.ukresearchgate.net

In RECP methods, the core electrons are replaced by a potential, while only the valence electrons are treated explicitly in the calculation. researchgate.net This approach is particularly advantageous for heavy elements like dysprosium, where relativistic effects lead to a contraction and stabilization of the inner orbitals. uni-rostock.de

In computational studies of this compound, various RECPs have been utilized. For instance, the Cundari and Stevens effective core potentials have been employed in calculations of lanthanide trihalides. researchgate.net The choice of the RECP can influence the computed geometrical parameters. For example, in MP2 computations of DyI₃, calculations using Stuttgart small-core potentials resulted in shorter bond lengths compared to those using the Cundari ECPs and basis sets. rsc.org The development of energy-consistent and shape-consistent pseudopotentials has further improved the accuracy of RECP-based calculations for heavy elements. uni-rostock.de

The vibrational properties of this compound have been investigated through computational methods, providing insights into its molecular dynamics. Calculations of vibrational frequencies for both the monomeric DyI₃ and its dimeric form (Dy₂I₆) have been performed. rsc.org

While the harmonic approximation is a common starting point for vibrational analysis, for molecules with significant anharmonicity, more advanced methods are required. rsc.orgaps.org Anharmonic effects can be particularly important for systems with low-frequency modes or those exhibiting strong coupling between different vibrational modes. nih.gov

Computational studies on this compound have focused on determining its vibrational frequencies, which are crucial for interpreting experimental spectroscopic data, such as from infrared and Raman spectroscopy. rsc.orgresearchgate.net The calculated frequencies help in the assignment of experimentally observed vibrational bands. For instance, the likelihood of having both pyramidal and planar DyI₃ molecules in a matrix has been discussed to explain certain spectral features, highlighting the interplay between theoretical predictions and experimental observations. rsc.org

While detailed studies on the anharmonic vibrational properties of this compound are not extensively reported in the provided search results, the general importance of considering anharmonicity in the vibrational spectra of molecules is well-established. rsc.orgnasa.gov

Simulations of Electronic Properties

The simulation of electronic properties provides fundamental insights into the bonding, magnetism, and reactivity of this compound. These calculations are particularly challenging due to the open-shell nature of the Dy³⁺ ion.

The electronic structure of this compound is dominated by the partially filled 4f shell of the dysprosium atom. The ground state electron configuration of a neutral dysprosium atom is [Xe] 4f¹⁰ 6s². americanelements.comchemistrycool.com In its common +3 oxidation state, as found in this compound, the dysprosium ion has an electron configuration of [Xe] 4f⁹. webelements.com

The ground state of the Dy³⁺ ion is ⁶H₁₅/₂. researchgate.net Computational studies have determined the ground electronic state of the DyI₃ molecule to be ⁶A₂''. rsc.org The partially filled 4f orbitals give rise to a multitude of low-lying electronic states. Understanding the energies and properties of these states is crucial for interpreting the magnetic and spectroscopic properties of the compound.

Calculations of the electronic structure of dysprosium-containing systems often involve multi-reference methods to properly account for the multiple electronic configurations that can contribute to the ground and excited states. arxiv.org For instance, state-averaged CASSCF calculations have been performed on DyI₃ to account for the various ways the nine 4f electrons can occupy the seven 4f orbitals. rsc.org

The electronic transitions within the 4f shell are responsible for the characteristic absorption and emission spectra of lanthanide compounds. researchgate.net Theoretical calculations can predict the energies of these transitions, aiding in the interpretation of experimental spectra. For example, the excitation spectra of Dy³⁺ ions in solution show several bands corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states. researchgate.net

Molecular Dynamics and Statistical Thermodynamics

The behavior of this compound at high temperatures has been investigated using a combination of experimental techniques and computational modeling. Gas-phase electron diffraction (GED) is an experimental method used to determine the structure of molecules in the vapor phase, which inherently involves high temperatures.

Studies on this compound have utilized GED to probe its molecular geometry at elevated temperatures. rsc.org The results from these experiments provide key data, such as thermal average bond lengths. rsc.org These experimental findings are complemented by high-level computations that model the molecule's behavior. These theoretical models help to interpret the experimental data and provide a more complete picture of the molecule's dynamics at high temperatures, including vibrational motion. The combination of these methods has confirmed that the monomeric DyI₃ molecule maintains its planar geometry in the gas phase. rsc.org

| Parameter | Value | Method |

| Equilibrium Dy-I Bond Length (rₑ) | 2.808(9) Å | Computation rsc.org |

| Thermal Average Dy-I Bond Length (rₐ) | 2.828(6) Å | Gas-Phase Electron Diffraction rsc.org |

| Molecular Geometry | Planar (D₃h) | Combined Computational and Experimental rsc.org |

This interactive table summarizes key structural data for monomeric this compound.

The thermodynamic functions of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), can be derived from its fundamental molecular properties using the principles of statistical thermodynamics. The primary inputs for these calculations are the molecule's structure (bond lengths and angles) and its vibrational frequencies.

For this compound, these necessary parameters have been determined through detailed experimental and computational studies. rsc.org The molecular structure was established via gas-phase electron diffraction and high-level computations, while the vibrational frequencies were determined from gas-phase infrared and matrix-isolation infrared and Raman spectroscopy. rsc.org

The process involves:

Calculating the moments of inertia from the experimentally and computationally determined planar D₃h geometry. These are used to determine the rotational contribution to the thermodynamic functions.

Combining rotational, vibrational, translational, and electronic contributions to calculate the total thermodynamic functions at a given temperature.

This approach allows for the determination of a complete set of thermodynamic data for DyI₃, which is essential for modeling its chemical reactivity and phase behavior. researchgate.net

Machine Learning Approaches in Quantum Chemistry

Recent advances in computational materials science have seen the rise of machine learning models, particularly graph neural networks (GNNs), for predicting material properties with high speed and accuracy. nist.govarxiv.org A significant challenge for early GNN models was their inability to explicitly incorporate bond angles, which are critical for distinguishing many atomic structures. nist.govarxiv.org

The Atomistic Line Graph Neural Network (ALIGNN) is an advanced, interpretable architecture designed to overcome this limitation. nist.govarxiv.org ALIGNN operates on both the interatomic bond graph (representing atoms and their distances) and its corresponding line graph (representing bond angles). nist.govarxiv.org This dual message-passing approach allows the model to learn from both bond lengths and angles, leading to significantly improved performance in predicting a wide range of solid-state and molecular properties. nist.govarxiv.org ALIGNN has demonstrated performance improvements of up to 85% in accuracy over previous GNN models on various benchmark datasets. nist.govarxiv.org

While a specific application of ALIGNN to this compound has not been reported, this methodology is highly applicable. An ALIGNN model could be trained on a dataset of lanthanide halides to predict properties of DyI₃ such as formation energy, bandgap, and vibrational frequencies. The model's ability to incorporate the precise I-Dy-I bond angles would be crucial for accurately capturing the structure-property relationships in this planar molecule.

Quantum-Chemical Insights into Mixed-Valence Systems

Computational chemistry provides a powerful lens for examining the electronic structures and bonding in complex inorganic molecules like this compound, particularly in the context of mixed-valence systems. While this compound itself is a stable Dy(III) compound, theoretical modeling allows for the exploration of hypothetical mixed-valence states, offering insights into electron transfer dynamics and magnetic interactions that are crucial for the design of advanced materials.

High-level quantum-chemical calculations are instrumental in determining the molecular and electronic structures of dysprosium compounds. rsc.org For instance, studies on the this compound monomer (DyI₃) and its dimer (Dy₂I₆) have utilized computational methods to complement experimental data from gas-phase electron diffraction and vibrational spectroscopy. rsc.orgrsc.org These calculations have confirmed that the free monomeric DyI₃ molecule is planar. rsc.org

In the realm of mixed-valence systems, research has focused on dilanthanide complexes where dysprosium centers exist in different oxidation states. researchgate.netberkeley.edu For example, in mixed-valence dilanthanide complexes with the formula (CpiPr5)₂Ln₂I₃ (where Ln = Gd, Tb, Dy), a single-electron lanthanide-lanthanide bond has been identified through a combination of structural, spectroscopic, and computational analyses. berkeley.edu These studies reveal that a d-electron is shared between the two lanthanide centers, leading to strong parallel alignment of the bonding and f-electrons on both metal ions, a phenomenon governed by Hund's rules. berkeley.edu

Theoretical models for such systems often involve complex calculations to account for the strong electronic correlation exhibited by f-electron materials. researchgate.net The insights gained from these computational studies are critical for understanding the magnetic properties of these materials. For instance, the combination of a well-isolated high-spin ground state and significant magnetic anisotropy in a mixed-valence dysprosium complex has been shown to result in an exceptionally large coercive magnetic field. berkeley.edu

The following table summarizes key computational parameters and findings from theoretical studies on dysprosium-containing molecular systems, providing a glimpse into the quantum-chemical landscape of these fascinating compounds.

| System | Computational Method | Key Findings | Reference |

| DyI₃ Monomer | High-level computations | Planar equilibrium geometry | rsc.orgrsc.org |

| Dy₂I₆ Dimer | Multi-reference CASSCF(18/14) | Halogen-bridged structure with D₂h symmetry | rsc.org |

| (CpiPr5)₂Dy₂I₃ | Computational analyses | Singly occupied Dy-Dy σ-bonding orbital of 5dz² parentage | berkeley.edu |

These quantum-chemical investigations provide a foundational understanding of the electronic behavior in dysprosium systems. The principles and methodologies applied to these known compounds can be extended to predict the properties and stability of hypothetical mixed-valence species derived from this compound, paving the way for the rational design of novel functional materials.

Thermodynamic Investigations and Phase Equilibria

Phase Diagram and Phase Transition Analysis

Investigation of Binary and Mixed Halide Systems

Investigations into binary and mixed halide systems containing dysprosium triiodide (DyI₃) are crucial for developing separation processes and understanding the formation of complex vapor species.

One area of study involves the vacuum distillation of di- and triiodide mixtures for rare earth separation. A notable example is the binary iodide system of samarium-dysprosium. researchgate.net This process leverages the significant differences in the redox potentials and vapor pressures of rare earth di- and triiodides. researchgate.net In the samarium-dysprosium iodide system, an apparent separation factor (βSm/Dy) of 2300 has been demonstrated, a value substantial enough for producing commercially pure metals. researchgate.net This high separation factor is achieved through the selective reduction of iodides combined with vacuum distillation. researchgate.net

Table 1: Separation Factor in Binary Iodide System

| Binary System | Apparent Separation Factor (β) | Reference |

| Samarium-Dysprosium | 2300 | researchgate.net |

Calorimetric Methods for Detecting Thermodynamic Anomalies (e.g., DSC, Cₚ)

Calorimetric methods, particularly low-temperature adiabatic calorimetry, have been employed to determine the heat capacity (Cₚ) and detect thermodynamic anomalies in solid this compound (DyI₃).

Measurements performed on solid DyI₃ from a temperature of 4 K up to 420 K have provided precise thermodynamic data. researchgate.net These studies revealed enhanced heat capacities at temperatures below 10 K. researchgate.net This enhancement is attributed to a combination of a magnetic contribution, arising from the magnetic moments of the Dy³⁺ ions, and an electronic contribution related to the crystal field effects on the lanthanide ion. researchgate.netresearchgate.net

At standard temperature (298.15 K), the standard molar heat capacity (C⁰p,m) of solid DyI₃ has been determined with high accuracy. The analysis of the experimental data from 4 K to 420 K provides a comprehensive understanding of the compound's thermal behavior over a wide temperature range. researchgate.net

Table 2: Standard Molar Heat Capacity of this compound

| Compound | Temperature (K) | Standard Molar Heat Capacity (C⁰p,m) (J·K⁻¹·mol⁻¹) | Reference |

| DyI₃(s) | 298.15 | 103.4 ± 0.2 | researchgate.net |

Analysis of Entropy Changes in Phase Transitions

The analysis of entropy, a measure of disorder, is fundamental to understanding the spontaneity and thermodynamics of phase transitions. unacademy.comlibretexts.org For this compound, entropy changes have been quantified through calorimetric measurements.

The entropy of solid DyI₃ has been determined from low-temperature heat capacity data. The value for the change in standard molar entropy between 4 K and 298.15 K, {S⁰m(298.15 K) − S⁰m(4 K)}, has been calculated as (226.9 ± 0.5) J·K⁻¹·mol⁻¹. researchgate.net This value primarily reflects the increase in vibrational and electronic disorder as the crystal is heated. researchgate.net

Entropy changes are also significant in processes like sublimation and dimerization. High-temperature mass spectrometric investigations have identified that DyI₃ vaporizes to form both monomeric (DyI₃(g)) and dimeric (Dy₂I₆(g)) species. researchgate.net While specific entropy data for the sublimation of DyI₃ was not found in the provided results, the related entropy change for the dissociation of the dysprosium tribromide dimer, (DyBr₃)₂(g), has been determined as ΔdS⁰₂₉₈ = 163.7 ± 8.5 J mol⁻¹ K⁻¹, indicating a significant increase in disorder as the larger molecule breaks apart. researchgate.net This provides an analogy for the expected positive entropy change in the dissociation of the Dy₂I₆(g) dimer.

Table 3: Entropy Data for this compound

| Parameter | Value (J·K⁻¹·mol⁻¹) | Temperature Range (K) | Reference |

| {S⁰m(T₂) − S⁰m(T₁)} for DyI₃(s) | 226.9 ± 0.5 | 4 to 298.15 | researchgate.net |

Thermodynamic Modeling of Liquid Mixtures

Thermodynamic modeling of liquid mixtures containing ionic compounds like this compound is essential for predicting phase behavior and other properties, which is crucial for process design and optimization. While specific models exclusively for DyI₃ mixtures are not detailed in the provided search results, the approaches used for similar ionic liquids (ILs) and molten salts are applicable.

A prominent approach for modeling thermodynamic properties of ILs and their mixtures is the use of equations of state, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). nih.govdiva-portal.org This model can be used to calculate properties like liquid densities over broad temperature and pressure ranges, as well as vapor-liquid and liquid-liquid equilibria in binary mixtures. nih.gov To achieve accurate predictions for mixtures, the model often requires the use of temperature-dependent binary correction parameters, which can be adjusted based on experimental data like infinite dilution activity coefficients. nih.gov

The modeling process typically involves:

Parameterization: Obtaining pure fluid parameters for each component (e.g., DyI₃ and a solvent) by fitting model predictions to experimental data, such as liquid density. nih.gov

Mixture Modeling: Using combining rules (e.g., Lorentz-Berthelot) to estimate the cross-interaction energies between the different molecules in the mixture. nih.gov

Refinement: Incorporating binary interaction parameters, often fitted to experimental mixture data (e.g., vapor-liquid equilibria), to improve the accuracy of the model's predictions for properties like excess enthalpies or phase equilibria. nih.gov

These modeling techniques provide a powerful, predictive framework for understanding the behavior of complex liquid mixtures containing lanthanide halides like this compound, even when extensive experimental data is unavailable. diva-portal.org

Reactivity and Complexation Pathways

Formation of Mixed-Metal Halide Complexes

Dysprosium triiodide (DyI₃) participates in high-temperature vapor-phase reactions with alkali metal iodides to form complex species. These interactions are significant in the context of metal halide lamps and chemical transport reactions. The study of these vapor complexes provides insight into the coordination chemistry and structural dynamics of lanthanide halides at elevated temperatures.

In the vapor phase above mixtures of this compound and alkali metal halides (MX), the formation of mixed-metal halide complexes of the general formula MDyX₄ has been identified. For instance, vapor species from mixtures of CsI with DyI₃ have been investigated, confirming the presence of CsDyI₄ complexes in the gas phase at temperatures between 900 and 1000 K. researchgate.net Computational studies have explored the energetic and vibrational properties of the full MDyX₄ series (where M = Li, Na, K, Rb, Cs and X = F, Cl, Br, I). researchgate.net These studies indicate that the formation of these neutral complexes from their constituent halides (MX and DyX₃) is a preferred dissociation pathway over ionic or radical dissociation. researchgate.net

The stability and composition of the vapor depend significantly on the temperature and the nature of the alkali metal. While the 1:1 complexes (MDyX₄) are well-documented, the existence of 2:1 complexes (M₂DyX₅) in the vapor phase is less established under typical experimental conditions.

Computational studies, supported by matrix-isolation infrared spectroscopy, have revealed structural isomerism in MDyX₄ vapor complexes. researchgate.net For complexes involving heavier alkali metals and halides, such as CsDyI₄, the ground-state structure is predicted to be a tridentate isomer. However, at the high temperatures characteristic of the vapor phase experiments (around 1000 K), a bidentate structural isomer with C₂v-symmetry becomes dominant. researchgate.net This isomer involves the alkali metal cation coordinating to two halide atoms of the DyX₄⁻ unit. The transition between different isomers highlights the dynamic nature of these complexes at elevated temperatures.

Redox Reactions and Organometallic Transformations

Dysprosium is known to exist in both the +3 and the less common +2 oxidation states. The interconversion between these states through redox reactions is a cornerstone of its organometallic chemistry. Dysprosium(II) iodide (DyI₂), in particular, serves as a potent reducing agent.

Dysprosium(II) iodide has emerged as a powerful reducing reagent in reactions with a variety of organic and organometallic substrates. doi.org Its reactivity has been explored with metallocenes and other unsaturated organic molecules.

For example, the reaction of DyI₂ with vanadocene (Cp₂V) in benzene (B151609) at 85 °C results in the formation of bis(benzene)vanadium, with the dysprosium product being isolated as CpDyI₂(THF)₃ after crystallization from tetrahydrofuran (B95107) (THF). doi.org Similarly, reacting DyI₂ with chromocene (B72048) (Cp₂Cr) in benzene can yield the dimeric chromium complex [CpCr(μ-I)]₂ and the dysprosium(III) complex Cp₂DyI. doi.org At higher temperatures (80 °C), an ate complex, {[Cp₂DyI₂]⁻[Cp₂Cr]⁺}, has also been crystallized from the reaction mixture. doi.org Nickelocene is reduced to nickel metal by DyI₂ in benzene at 80 °C. doi.org

These transformations demonstrate the capacity of DyI₂ to engage in single-electron transfer processes, leading to the reduction of the organic substrate and the oxidation of dysprosium from the +2 to the +3 state.

| Reactant | Conditions | Products | Reference |

| Vanadocene (Cp₂V) | Benzene, 85 °C | Bis(benzene)vanadium, CpDyI₂(THF)₃ | doi.org |

| Chromocene (Cp₂Cr) | Benzene, RT | [CpCr(μ-I)]₂, Cp₂DyI | doi.org |

| Chromocene (Cp₂Cr) | Benzene, 80 °C | Cp₂DyI, {[Cp₂DyI₂]⁻[Cp₂Cr]⁺} | doi.org |

| Nickelocene (Cp₂Ni) | Benzene, 70 °C | Nickel metal, Cp₂DyI | doi.org |

| Cyclopentadiene (B3395910) (CpH) | THF, 0 °C | CpDyI₂(THF)₃ | researchgate.net |

Stable dysprosium(II) organometallic complexes, which are considered "non-classical" for lanthanides other than Eu, Yb, and Sm, can be synthesized via the chemical reduction of suitable dysprosium(III) precursors. acs.org This approach circumvents the need to use DyI₂, which can be challenging to handle.

A successful method involves the reduction of organodysprosium(III) complexes with potassium graphite (B72142) (KC₈) in non-polar solvents. acs.orgacs.org For instance, the reduction of bis(tri-tert-butylcyclopentadienyl)dysprosium(III) halide or borohydride (B1222165) complexes with KC₈ in the presence of molaid.comcrown-6 ether yields structurally characterized organodysprosium(II) ate complexes like [(Cp'''')₂Dy(μ-X)K( molaid.comcrown-6)] (where X = Br or BH₄). acs.org More recently, the one-electron reduction of the dysprosium(III) precursor [(η⁵-C₅ⁱPr₅)Dy(η⁵-Cp)(BH₄)] with KC₈ was used to generate the linear dysprosium(II) metallocene [(η⁵-C₅ⁱPr₅)Dy(η⁵-Cp)]. nih.gov This method provides access to a new class of stable, low-valent organodysprosium compounds. acs.org

Dysprosium(II) iodide is thermally unstable at very high temperatures and undergoes disproportionation. At temperatures exceeding 900°C, DyI₂ disproportionates into dysprosium metal and dysprosium(III) iodide.

Reaction: 3 DyI₂ → 2 DyI₃ + Dy

Disproportionation of the dysprosium(II) oxidation state can also be induced chemically during reactions with certain organic substrates. The reaction of DyI₂ with pentamethylcyclopentadiene (CpH) in THF, for example, is accompanied by disproportionation, leading to the formation of both the dysprosium(III) complex Cp₂DyI(THF)₂ and DyI₃(THF)x. researchgate.net Similarly, the reaction of thulium diiodide with cyclopentadiene can yield a mixture of Tm(II) and Tm(III) products, a process that highlights the tendency of these non-classical divalent lanthanide halides to disproportionate. researchgate.net

Ligand Coordination and Exchange Chemistry

The coordination chemistry of dysprosium(III) iodide is characterized by its interactions with a variety of donor ligands, leading to the formation of complexes with diverse structures and properties. The large ionic radius of the Dy³⁺ ion allows for high coordination numbers, and the nature of the ligands plays a crucial role in determining the final geometry and stability of the resulting complexes.

Reactivity with Crown Ethers and Other Donor Ligands

This compound exhibits significant reactivity with macrocyclic polyethers, such as crown ethers, and other donor ligands. These reactions often result in the encapsulation of the dysprosium ion within the ligand's cavity, leading to the formation of stable complexes. researchgate.netchemrxiv.org The interaction is primarily driven by the electrostatic attraction between the hard Lewis acidic Dy³⁺ ion and the hard oxygen or nitrogen donor atoms of the ligands. mdpi.com

A notable example is the formation of rotaxane-like dysprosium(III) triiodide complexes with 18-crown-6 (B118740) (18-C-6). chemrxiv.org These complexes, with the general formula [Dy(18-C-6)L₂][I₃] (where L can be iodide or other ligands), feature a hexagonal-bipyramidal coordination geometry. researchgate.netchemrxiv.org In these structures, the 18-crown-6 ligand occupies the equatorial plane, while the other two ligands (L) are positioned axially. researchgate.net The stability and properties of these complexes can be tuned by varying the axial ligands. researchgate.netchemrxiv.org For instance, while the complex with iodide as the axial ligand is unstable in air, substituting it with alkoxide ligands like tert-butoxide (OtBu) or 1-adamantoxide (1-AdO) significantly enhances its stability. researchgate.netchemrxiv.org

The use of polydentate macrocyclic Lewis bases, including those with N₆ donor sets, has also been explored to control the coordination number of dysprosium complexes, often resulting in octacoordinated environments. mdpi.com The flexibility of these macrocycles, along with the nature of the auxiliary ligands, dictates the final geometry of the complex, which can range from hexagonal bipyramidal to distorted triangular dodecahedron. mdpi.com

| Complex Formula | Ligands | Coordination Geometry | Air Stability |

| [Dy(18-C-6)I₂][I₃] | 18-crown-6, Iodide | Hexagonal-bipyramidal | Highly unstable |

| [Dy(18-C-6)(OtBu)₂][I₃] | 18-crown-6, tert-butoxide | Hexagonal-bipyramidal | Survives for < 1 hour |

| [Dy(18-C-6)(1-AdO)₂][I₃] | 18-crown-6, 1-adamantoxide | Hexagonal-bipyramidal | Stable for > 1 week |

This table presents data on the stability of dysprosium(III) crown ether complexes with different axial ligands, as reported in scientific literature. researchgate.netchemrxiv.org

Investigation of Steric and Electronic Ligand Effects on Coordination

The steric bulk and electronic properties of ligands profoundly influence the coordination environment around the dysprosium(III) ion in its iodide complexes. The number of ligands that can coordinate to the metal center is often dictated by steric hindrance. For example, the use of bulky aryl or alkyl substituents on phosphine (B1218219) oxide ligands can prevent the coordination of a large number of these ligands, potentially leading to complexes with a lower and more controlled ligand-to-metal ratio. mdpi.com This control over the coordination number is critical in designing complexes with specific magnetic properties. mdpi.com

The electronic nature of the ligands, specifically their electron-donating or electron-withdrawing capabilities, also plays a significant role. In a series of mononuclear Dy(III) complexes with the auxiliary ligand 2,4-diamino-6-pyridyl-1,3,5-triazine, altering the bidentate capping ligands with different oxygen donors led to distinct magnetic properties. nih.gov For instance, the complex with 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate (TTA) ligands, which have strong electron-withdrawing effects, exhibited inferior single-molecule magnet behavior compared to complexes with acetylacetonate (B107027) (acac) or 2-methyl-8-quinolinol (MQ) ligands. nih.gov

The flexibility of the ligand framework is another critical factor. A flexible hexaaza macrocyclic ligand, when coordinated to dysprosium(III) with chloride as an auxiliary ligand, was found to fold, leading to a distorted geometry between a triangular dodecahedron and a biaugmented trigonal prism. mdpi.com This contrasts with the nearly planar arrangement observed for the same ligand with other lanthanide ions and different auxiliary ligands, highlighting the interplay between the metal ion size, the ligand's conformational freedom, and the nature of the other coordinated species. mdpi.com

| Ligand | Key Steric/Electronic Feature | Impact on Coordination/Properties |

| Triphenylphosphine oxide (TPPO) | Bulky aryl substituents | Can limit the number of coordinated ligands. mdpi.com |

| 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate (TTA) | Strong electron-withdrawing effects | Leads to inferior single-molecule magnet properties. nih.gov |

| Flexible hexaaza macrocycle | High conformational freedom | Allows for distorted coordination geometries. mdpi.com |

This table summarizes the influence of steric and electronic properties of different ligands on the coordination and resulting properties of dysprosium(III) complexes.

Substitutional Reactivity of Iodide Ligands

The iodide ligands in this compound and its complexes are susceptible to substitution reactions, providing a pathway for further functionalization of these compounds. acs.org This reactivity is a common feature in lanthanide halide chemistry and is often exploited to introduce new ligands through metathesis reactions. acs.org In a typical metathesis reaction, a ligand exchange occurs between the dysprosium iodide complex and another metal-ligand species, driven by factors such as the relative bond strengths and lattice energies of the reactants and products. acs.org

This substitutional reactivity allows for the synthesis of a wide range of dysprosium complexes with different functionalities. For example, the iodide can be replaced by other halides, pseudo-halides, or various organic and inorganic ligands. The choice of the incoming ligand and the reaction conditions can influence the extent of substitution, leading to either partial or complete replacement of the iodide ions. savemyexams.com

The lability of the iodide ligand is a key aspect of the synthetic utility of this compound as a starting material in coordination and organometallic chemistry. acs.org The relative ease with which the iodide can be displaced makes DyI₃ a versatile precursor for accessing a broad spectrum of dysprosium(III) compounds with tailored properties.

Advanced Materials Applications and Emerging Research Areas

Single-Molecule Magnets (SMMs) Based on Dysprosium Triiodide Complexes

Complexes derived from this compound are at the forefront of research into high-performance SMMs. These molecular-level magnets exhibit slow magnetic relaxation and magnetic hysteresis, properties that make them candidates for applications in high-density data storage, spintronics, and quantum computing. chemistrycool.com The Dy³⁺ ion is particularly suited for creating SMMs due to the oblate spheroid shape of its 4f⁹ electron density, which, when placed in a strong axial crystal field, generates significant magnetic anisotropy. calpaclab.com

The design of high-performance dysprosium-based SMMs is guided by several key principles aimed at maximizing the barrier to magnetization reversal (Ueff) and the magnetic blocking temperature (TB). calpaclab.com A primary strategy involves the creation of a strong axial crystal field to stabilize the mJ = ±15/2 ground state of the Dy³⁺ ion. calpaclab.comalfachemic.com This is often achieved by positioning strong, negatively charged ligands in the axial positions and weaker, neutral ligands in the equatorial plane. chemistrycool.comontosight.ai

Low-coordination dysprosium(III) complexes are often targeted as they can readily provide strong axial anisotropy. chemistrycool.com High molecular symmetry, such as D₄d, D₅h, or D₆h, is another critical factor, as it can produce strong axial anisotropy by minimizing the transverse components of the crystal field, which can lead to quantum tunneling of magnetization (QTM). chemistrycool.comheavenmaterials.com However, impressive SMM performance can also be found in low-symmetry compounds where the shortest and strongest metal-ligand bonds occupy the axial positions. calpaclab.comalfachemic.comacs.org Recent research has also highlighted the importance of minimizing detrimental spin-vibration (spin-phonon) coupling, which provides a key pathway for magnetic relaxation. researchgate.netresearchgate.net this compound is an effective precursor as the iodide ligands can be readily substituted, allowing for the systematic introduction of ligands that fulfill these design criteria. nanochemres.org

Among the most successful geometries for high-performance Dy-SMMs are the pentagonal-bipyramidal (PB) and hexagonal-bipyramidal (HB) structures. nanochemres.org These high-coordination geometries (seven-coordinate for PB, eight-coordinate for HB) can enhance the stability of the resulting molecule, a crucial factor for practical applications.

Pentagonal-Bipyramidal (PB) Geometry: Complexes with approximate D₅h local symmetry around the Dy³⁺ ion have been shown to be promising candidates for high-performance SMMs. This geometry, with two axial ligands and five equatorial ligands, can effectively suppress QTM and enhance the energy barrier by maximizing the splitting of the energy levels.

Hexagonal-Bipyramidal (HB) Geometry: The eight-coordinate HB geometry (pseudo-D₆h symmetry) is particularly promising for achieving both high magnetic axiality and air stability. The challenge lies in accommodating six coordinating atoms in the crowded equatorial plane. A successful strategy involves using large macrocyclic ligands, such as 18-crown-6 (B118740) ether, to occupy the equatorial positions with weak donor atoms, while strong axial ligands generate the required uniaxial anisotropy. This compound has been used as a precursor to synthesize a family of rotaxane-like complexes with a [Dy(18-C-6)]³⁺ core and varying axial ligands, demonstrating the effectiveness of the HB geometry. In one such study, replacing the axial iodide ligands with alkoxide ligands led to a dramatic increase in the energy barrier.

The performance of an SMM is primarily quantified by its effective energy barrier to magnetization reversal (Ueff). A high Ueff is a direct consequence of strong magnetic anisotropy. chemistrycool.com For Dy³⁺, with its oblate electron density, this anisotropy is maximized by a strong axial crystal field that stabilizes the ground Kramers doublet with mJ = ±15/2 and creates a large energy gap to the first excited state. calpaclab.com

Researchers have achieved remarkable Ueff values using complexes derived from this compound precursors. For instance, a family of rotaxane-like dysprosium(III) complexes with a hexagonal-bipyramidal geometry, [Dy(18-C-6)L₂]⁺, were synthesized from a this compound starting material. While the initial complex with axial iodide ligands (L = I⁻) showed negligible SMM behavior, replacing them with tert-butoxide (L = OᵗBu⁻) and adamantanol (L = 1-AdO⁻) ligands resulted in record-breaking energy barriers. The adamantanol derivative, in particular, exhibited a Ueff of 2427(19) K (1687 cm⁻¹), one of the highest ever reported for a solid-state air-stable SMM.

These high energy barriers arise from the strong axial ligand field created by the alkoxide ligands, which leads to a very large energy splitting between the ground and excited Kramers doublets, as confirmed by ab initio calculations. The table below summarizes the magnetic properties of several high-performance Dy-SMMs, illustrating the impact of ligand and geometry tuning.

Table 1: Magnetic Properties of Selected High-Performance Dysprosium SMMs

This table is interactive. Click on headers to sort.

| Compound | Geometry | Axial Ligands (L) | Ueff (K) | Ueff (cm⁻¹) | Blocking Temp. (TB) (K) | Ref. |

| [Dy(18-C-6)(OᵗBu)₂][I₃] | Hexagonal Bipyramidal | OᵗBu⁻ | ~2569 | ~1785 | 10 | |

| [Dy(18-C-6)(1-AdO)₂][I₃] | Hexagonal Bipyramidal | 1-AdO⁻ | 2427(19) | 1687(13) | 11 | |

| [Dy(CpiPr5)(Cp)][B(C₆F₅)₄] | Sandwich | CpiPr5⁻, Cp⁻ | 2217(16) | 1541(11) | 80 | heavenmaterials.com |

| {Dy(N(SiMe₃)(C₆H₃ⁱPr₂-2,6))₂(μ-Cl)₂K} | Four-coordinate | NRR'⁻ | 1578 | 1097 | up to 35 | chemistrycool.com |

| Dy(LN⁶)(Ph₃SiO)₂ | Hexagonal Bipyramidal | Ph₃SiO⁻ | 1124 | 781 | - | ontosight.ai |

| [Dy(bbpen)Br] | Pentagonal Bipyramidal | Br⁻ | >1000 | >695 | 14 | |

| [Dy(Cp₂){μ-(OC)₂FeCp}]₂ | Low-symmetry | Cp⁻ | 953 | 662 | up to 56 | acs.org |

The chemical nature and positioning of the ligands coordinating to the Dy³⁺ ion are paramount in determining the magnetic properties of the resulting SMM. calpaclab.com

Axial Ligands: For Dy³⁺ SMMs, the axial ligands play the most critical role. To generate strong magnetic anisotropy, these ligands should be strong-field donors, creating a highly electrostatic and axial ligand field. alfachemic.com Ligands with hard donor atoms, such as alkoxides (RO⁻) or aryloxides (ArO⁻), are particularly effective. alfachemic.com The electron-donating properties of the axial ligands are crucial; stronger donors lead to a stronger axial field and a higher energy barrier. alfachemic.com Studies on pentagonal and hexagonal bipyramidal complexes have shown a direct correlation between the strength of the axial ligand field and the resulting Ueff. nanochemres.org

Equatorial Ligands: Conversely, the equatorial ligands should ideally create a weak crystal field to minimize transverse anisotropy, which promotes QTM and undermines SMM performance. chemistrycool.comontosight.ai Neutral, weakly coordinating ligands are preferred. ontosight.ai In many high-performance SMMs, the equatorial positions are occupied by the oxygen or nitrogen atoms of large macrocyclic ligands or by neutral solvent molecules like THF or pyridine. ontosight.ainanochemres.org The strategy of combining strong axial ligands with weak equatorial ligands has been a guiding principle in the synthesis of record-breaking SMMs. chemistrycool.comcalpaclab.com The use of this compound as a starting material is advantageous because the iodide ions are good leaving groups, facilitating their replacement by carefully chosen axial and equatorial ligands to build the desired coordination environment.

While achieving a large energy gap (Ueff) is a primary goal, it does not guarantee slow magnetic relaxation at high temperatures. The relaxation of magnetization is a dynamic process governed by several mechanisms, including direct, Raman, and Orbach processes, as well as QTM. nanochemres.org These processes are mediated by the interaction between the spin states of the molecule and the vibrational modes of the lattice, an effect known as spin-phonon coupling. researchgate.net